molecular formula C17H24N2O B14562982 N-[1-(Cyclohexylamino)-1,5-dimethyl-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine CAS No. 62003-09-2

N-[1-(Cyclohexylamino)-1,5-dimethyl-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine

Cat. No.: B14562982
CAS No.: 62003-09-2
M. Wt: 272.4 g/mol
InChI Key: YZWNYRKBQBMMKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(Cyclohexylamino)-1,5-dimethyl-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine is a complex organic compound with a unique structure that combines cyclohexylamino and indenylidene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(Cyclohexylamino)-1,5-dimethyl-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine typically involves multiple steps, starting with the preparation of the indenylidene precursor. This precursor is then reacted with cyclohexylamine under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[1-(Cyclohexylamino)-1,5-dimethyl-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substitution reagents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-[1-(Cyclohexylamino)-1,5-dimethyl-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(Cyclohexylamino)-1,5-dimethyl-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[1-(Cyclohexylamino)-1,5-dimethyl-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine include:

    This compound derivatives: These compounds have similar structures but with different substituents.

    Cyclohexylamine derivatives: Compounds containing the cyclohexylamine group with various modifications.

    Indenylidene derivatives: Compounds with the indenylidene core structure but different functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in scientific research and industry.

Properties

CAS No.

62003-09-2

Molecular Formula

C17H24N2O

Molecular Weight

272.4 g/mol

IUPAC Name

N-[3-(cyclohexylamino)-3,6-dimethyl-1H-inden-2-ylidene]hydroxylamine

InChI

InChI=1S/C17H24N2O/c1-12-8-9-15-13(10-12)11-16(19-20)17(15,2)18-14-6-4-3-5-7-14/h8-10,14,18,20H,3-7,11H2,1-2H3

InChI Key

YZWNYRKBQBMMKU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(C(=NO)C2)(C)NC3CCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.